![molecular formula C24H17F3N2O3 B2361418 2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005271-33-9](/img/structure/B2361418.png)
2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing different functional groups or building up the carbon skeleton. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and functional groups. The presence of the phenyl and trifluoromethyl groups could have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis
The types of chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. The phenyl and trifluoromethyl groups are relatively stable but could potentially participate in reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might contribute to its stability and solubility .Wissenschaftliche Forschungsanwendungen
Absorption and Fluorescence Applications
Soluble derivatives of related pyrrolopyrroles have been synthesized and studied for their absorption and fluorescence spectra in various solvents. These compounds exhibit small solvatochromism of absorption and moderate positive solvatochromism of fluorescence. They demonstrate significant fluorescence in solid-state with applications in developing photoluminescent materials (Lun̆ák et al., 2011).
Electronic Applications
Conjugated polymers containing pyrrolopyrrole units have shown strong photoluminescence and good solubility, suggesting their suitability for electronic applications. These materials, developed through palladium-catalysed aryl-aryl coupling, offer potential in the fabrication of optoelectronic devices due to their high photochemical stability and processability into thin films (Beyerlein & Tieke, 2000).
Synthesis and Chemical Properties
Research on pyrroloisoxazole derivatives has revealed their synthesis via 1,3-dipolar cycloaddition, showcasing the chemical reactivity and potential for generating new compounds with unique properties. These studies contribute to a deeper understanding of the chemical behavior and possible applications of these molecules in synthesizing novel organic compounds (Badru, Anand, & Singh, 2012).
Photophysical Properties
Investigations into the photophysical properties of isoDPP derivatives reveal insights into their luminescence and electronic structure. These studies are crucial for designing materials with specific optical properties, contributing to advances in materials science and photophysical research (Gendron et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-diphenyl-5-[4-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O3/c25-24(26,27)16-11-13-17(14-12-16)28-22(30)19-20(15-7-3-1-4-8-15)29(32-21(19)23(28)31)18-9-5-2-6-10-18/h1-14,19-21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNFCRMMSSJXAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(F)(F)F)ON2C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
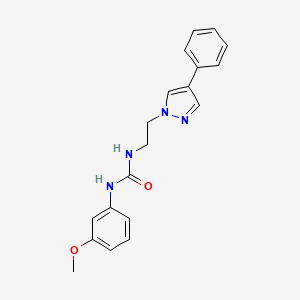


![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2361340.png)
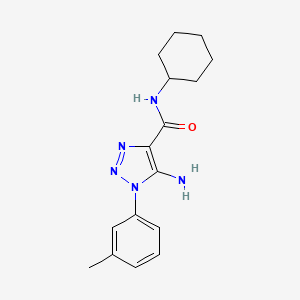


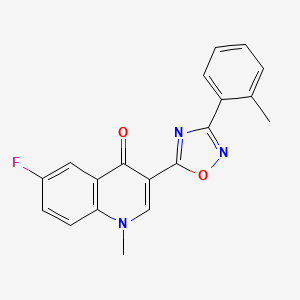
![Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2361348.png)
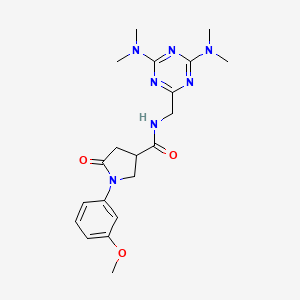
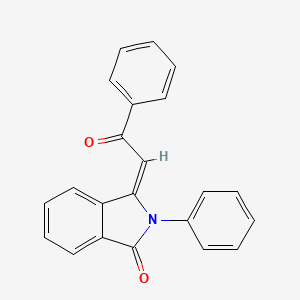
![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride](/img/structure/B2361353.png)
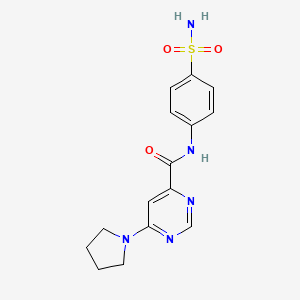
![methyl 3-{[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzoate](/img/structure/B2361358.png)
